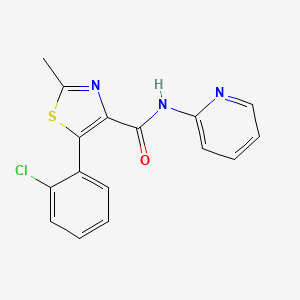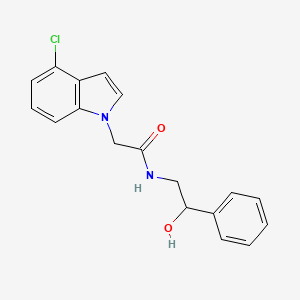![molecular formula C12H13BrN2O B11134998 N-[2-(5-bromo-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11134998.png)
N-[2-(5-bromo-1H-indol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]acetamide is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are found in many natural products and synthetic drugs, making them crucial in various scientific fields .
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The final step involves the reaction of the brominated indole with acetic anhydride to form the acetamide derivative .
Chemical Reactions Analysis
N-[2-(5-bromo-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: Indole derivatives, including this compound, are studied for their potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in research to understand the biological activities of indole derivatives and their interactions with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole-based compounds.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The indole ring is known to interact with multiple receptors, contributing to its diverse biological activities . The bromine atom can enhance the compound’s binding affinity to certain targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
N-[2-(5-bromo-1H-indol-1-yl)ethyl]acetamide can be compared with other indole derivatives, such as:
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound is used in various biological studies and has unique properties due to the presence of the iodine atom.
This compound stands out due to the presence of the bromine atom, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H13BrN2O/c1-9(16)14-5-7-15-6-4-10-8-11(13)2-3-12(10)15/h2-4,6,8H,5,7H2,1H3,(H,14,16) |
InChI Key |
FPOJMVDQIKZIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCN1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11134916.png)
![methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11134929.png)
![2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11134933.png)
![N-(2,4-Difluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11134937.png)
![2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide](/img/structure/B11134942.png)

![1-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B11134947.png)
![N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B11134958.png)

![1-(3-Chlorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134976.png)

![ethyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11134996.png)
![1-[4-(4-methoxyphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11135001.png)
![methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-phenylalaninate](/img/structure/B11135004.png)
